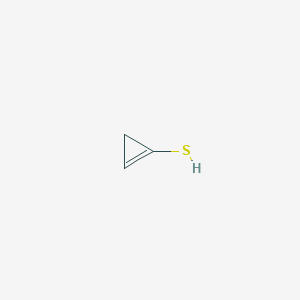

Cycloprop-1-ene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

81788-90-1 |

|---|---|

Molecular Formula |

C3H4S |

Molecular Weight |

72.13 g/mol |

IUPAC Name |

cyclopropene-1-thiol |

InChI |

InChI=1S/C3H4S/c4-3-1-2-3/h1,4H,2H2 |

InChI Key |

LLPPOCMUXNVGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C1S |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Cycloprop 1 Ene 1 Thiol

Reactions Involving the Cyclopropene (B1174273) Ring

The high ring strain and the presence of a π-bond make the cyclopropene ring the most reactive part of the molecule, predisposing it to reactions that lead to more stable, less strained structures.

Ring-opening is a characteristic reaction of cyclopropanes and cyclopropenes, as it relieves significant ring strain. scispace.com These reactions can be initiated by acid catalysts, oxidants, transition metals, or radicals. nih.govnih.govbeilstein-journals.org

Under acidic conditions, the cyclopropene ring can be protonated, leading to a cyclopropyl (B3062369) cation which is susceptible to ring-opening via cleavage of a C-C bond. The resulting carbocation can then be trapped by a nucleophile. Acid-catalyzed ring-opening reactions of cyclopropanated heterocycles have been studied, where the presence of an acid facilitates cleavage of a C-O or C-N bond, although in some cases the cyclopropane (B1198618) unit remains intact. beilstein-journals.orgnih.gov

Oxidative ring-opening provides another pathway to functionalized acyclic products. Aryl iodide catalysts, for example, have been used for the oxidative 1,3-difunctionalization of cyclopropanes. nih.gov Similarly, radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives have been extensively reviewed, showcasing methods that use radical initiators to cleave the strained ring. nih.gov A reaction of a cyclopropyl ferrocenyl thioketone with an iron carbonyl complex resulted in unprecedented ring-opening of the cyclopropyl fragment, forming 1-thia-1,3-diene type complexes. researchgate.net

A particularly insightful study involves the rhodium-catalyzed hydrothiolation of cyclopropenes. escholarship.org This reaction can be directed towards two different outcomes based on the choice of ligand. With electron-rich Josiphos ligands, the reaction proceeds with ring-retention to yield cyclopropyl sulfides. However, when using atropoisomeric ligands like DTBM-BINAP, a ring-opening pathway is enabled, leading to the formation of allylic sulfides. escholarship.org This demonstrates that the reaction pathway of cycloprop-1-ene-1-thiol can be finely tuned, potentially allowing for selective synthesis of either ring-retained or ring-opened products.

Table 3: Examples of Cyclopropene/Cyclopropane Ring-Opening Reactions

| Reaction Type | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|

| Oxidative 1,3-Difluorination | Aryl Iodide / mCPBA | 1,3-Difluoroalkane | nih.gov |

| Tandem Ring Opening/Alkylation | Cu(OTf)₂ / Air | Tetrahydropyridazine | acs.org |

| Radical Ring-Opening | Benzenethiol / AIBN | 1,2-Dihydronaphthalene derivative | nih.gov |

| Acid-Catalyzed Ring Opening | Pyridinium p-toluenesulfonate | Ring-opened alcohol adduct | nih.gov |

| Hydrothiolation (Ring-Opening) | Rh-catalyst / DTBM-BINAP | Allylic Sulfide (B99878) | escholarship.org |

Isomerization reactions of cyclopropenes can lead to various structural rearrangements, often driven by the release of ring strain. rsc.org These transformations can be promoted by heat, light, or catalysts. For this compound, several isomerization pathways are plausible.

One potential pathway is the isomerization to a vinyl carbene, which can then rearrange further. Another possibility is a rearrangement to an allene (B1206475) or a methylenecyclopropane (B1220202) derivative. The isomerization of related bicyclo[1.1.0]butanes (BCBs), which contain two fused cyclopropane rings, to cyclobutenes has been documented. nih.govacs.org Furthermore, cascade reactions involving a nih.govnih.gov-double bond shift have been observed in related systems under visible light photocatalysis, suggesting that the double bond in this compound could potentially migrate. researchgate.net In general chemistry, isomerization refers to the process where a compound is transformed into any of its isomeric forms, which have the same chemical formula but different structures. upertis.ac.id The high energy of the cyclopropene system makes it a candidate for various skeletal rearrangements to more stable cyclic or acyclic isomers.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. openstax.org The strained double bond of the cyclopropene ring in this compound makes it an excellent candidate for such transformations. Analogous to cyclopropenones, this compound and its thione tautomer, cyclopropenethione, are expected to participate in a variety of cycloaddition reactions, including [3+2] and [8+3] cycloadditions. researchgate.net

Research on related cyclopropenones and cyclopropenethiones has shown they can react with in-situ-formed azaoxyallyl cations to yield spirocyclic thiazole (B1198619) derivatives. researchgate.net Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes provides an efficient and regioselective route to cyclopentadienones, a reaction pathway that is highly relevant for the sulfur analog. organic-chemistry.org These reactions are governed by orbital symmetry, and processes that are symmetry-allowed often proceed readily under thermal or photochemical conditions. openstax.orglibretexts.org

The versatility of these reactions is demonstrated by their ability to form various carbocycles and heterocycles. nih.gov For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for forming six-membered rings and is known to be influenced by the solvent, with aqueous systems sometimes offering enhanced reactivity and yield. openstax.orgacademie-sciences.fr

| Reaction Type | Reactant Partner | Potential Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Alkyne | Thiocyclopentadienone derivative | Rh(I) Catalyst | organic-chemistry.org |

| [3+2] Cycloaddition | Azaoxyallyl Cation | Spirocyclic Thiazole | Base-mediated | researchgate.net |

| [4+2] Diels-Alder | Diene | Cyclohexene-fused thiirane | Thermal/Lewis Acid | openstax.org |

| Ene Reaction | Bicyclo[1.1.0]butane | Cyclopropyl-substituted cyclobutene | Blue light (for in-situ cyclopropene generation) | nih.gov |

C-C Coupling Reactions

Carbon-carbon (C-C) coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular skeletons. catalysis.blog For this compound, coupling can occur at the C-S bond or via activation of a C-H bond on the ring. Palladium-catalyzed cross-coupling reactions are particularly prominent, with Suzuki-Miyaura, Heck, and Stille couplings being widely used. catalysis.blogmdpi.comyoutube.com

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides or pseudohalides, is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. mdpi.comsigmaaldrich.com The reaction of a cyclopropenyl derivative, such as a cyclopropenyl ester, with aryl iodides has been shown to proceed effectively with a palladium catalyst. nih.gov A key challenge in such reactions is the activation of the relatively inert C-H or C-S bonds. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. catalysis.blog Nickel catalysts are also effective for coupling organozinc reagents with organic halides (Negishi coupling). catalysis.blogresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid | Palladium(0) complexes | Forms C-C bond with aryl groups. | mdpi.com |

| Heck | Alkene | Palladium catalyst + Base | Couples alkenes with aryl halides. | catalysis.blog |

| Stille | Organostannane | Palladium catalyst | Mild conditions and high yields. | mdpi.com |

| Negishi | Organozinc Compound | Palladium or Nickel catalyst | Couples organozinc compounds with organic halides. | catalysis.blog |

| Direct Arylation | Aryl Iodide | Pd(OAc)₂ / Halide Sequestrant | Couples cyclopropenyl esters directly. | nih.gov |

C-H Activation Pathways

C-H activation is a transformative strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to building molecular complexity. mt.comethz.chbeilstein-journals.org This process typically involves the cleavage of a C-H bond by a transition metal center to form a metal-carbon bond, which can then undergo further reaction. ethz.chwikipedia.org

For this compound, the vinylic and allylic C-H bonds are potential sites for activation. Directed C-H activation, where a coordinating group on the substrate guides the catalyst to a specific C-H bond, is a powerful technique for controlling regioselectivity. wikipedia.orgresearchgate.net Transition metals such as rhodium and palladium are commonly employed for these transformations. mt.comresearchgate.net For instance, rhodium(III) catalysts have been shown to mediate C-H activation of N-phenoxy amides. researchgate.net The mechanism often involves steps like oxidative addition or concerted metalation-deprotonation. mt.combeilstein-journals.org The resulting organometallic intermediate can then be intercepted by various reagents to form new C-C, C-O, or C-N bonds. mt.com

Catalytic Investigations of this compound and its Precursors/Derivatives

Role of Specific Ligands in Directing Chemoselectivity

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. The choice of ligand can profoundly influence the outcome of a reaction, directing it towards a specific product isomer (chemoselectivity, regioselectivity, or stereoselectivity). nih.govrsc.org

In reactions involving cyclopropene derivatives, ligand control is paramount. For example, in the rhodium-catalyzed hydrothiolation of cyclopropenes, the choice of a bisphosphine ligand determines whether the reaction proceeds with ring-retention to form cyclopropyl sulfides or via ring-opening to yield allylic sulfides. escholarship.org Electron-rich Josiphos ligands favor the ring-retention pathway, while atropoisomeric ligands like DTBM-BINAP promote ring-opening. escholarship.org Similarly, in nickel-catalyzed couplings of olefins and isocyanates, N-heterocyclic carbene (NHC) ligands are crucial for achieving high regioselectivity, favoring bond formation at the 2-position of the olefin, whereas phosphine (B1218219) ligands lead to different selectivity. organic-chemistry.org The electronic and steric properties of the ligand are thus key handles for tuning the catalytic activity and selectivity. rsc.orgosti.gov

Mechanisms of Transition Metal Catalysis (e.g., Rhodium, Nickel)

Transition metals like rhodium and nickel are workhorses in catalysis, enabling a vast array of organic transformations through well-defined mechanistic cycles.

Rhodium Catalysis: Rhodium catalysts are particularly effective in cycloaddition and C-H activation reactions. researchgate.net In the [3+2] cycloaddition of cyclopropenones and alkynes, a Rh(I) catalyst is proposed to initiate the reaction, leading to highly substituted cyclopentadienones. organic-chemistry.org Rhodium-catalyzed hydrothiolation of cyclopropenes is believed to proceed through a common cyclopropyl-Rh(III) intermediate formed after the insertion of the cyclopropene into a Rh-H bond. escholarship.org Subsequent reductive elimination from this intermediate, influenced by the ligand, dictates the final product. escholarship.org In cyclopropanation reactions using diazo compounds, the active intermediate is often a rhodium-carbene complex. nih.gov

Nickel Catalysis: Nickel catalysts are widely used for cross-coupling and carbonylation reactions due to their lower cost and unique reactivity. organic-chemistry.orgudel.edu Nickel-catalyzed carbonylation of cyclopropanols involves the generation of a nickel homoenolate via β-carbon elimination, which then participates in a cascade reaction to form cyclopentenones. organic-chemistry.org In cross-coupling reactions, nickel can cycle through Ni(0)/Ni(II) or Ni(I)/Ni(III) oxidation states. For example, the coupling of alkyl halides can proceed via radical pathways initiated by a Ni(I) species. researchgate.net The use of specific ligands, such as N-heterocyclic carbenes (NHCs), is often critical for stabilizing the catalytic species and controlling the reaction outcome. organic-chemistry.orgrsc.org

Photoredox Catalysis and Thiol-Related Radical Intermediates

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for initiating organic reactions under mild conditions. mdpi.combeilstein-journals.orgresearchgate.netrsc.org This approach uses a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.orgnih.gov

In the context of this compound, the thiol group is readily converted into a thiyl radical intermediate through photoredox catalysis. nih.govresearchgate.net The process typically involves the photoexcitation of a catalyst, such as a ruthenium polypyridyl complex (e.g., Ru(bpy)₃²⁺) or an organic dye. nih.govacs.org The excited-state photocatalyst is a potent oxidant capable of abstracting an electron from the thiol, which, after deprotonation, yields the key thiyl radical. nih.govacs.org

This thiyl radical is the central intermediate in radical thiol-ene reactions, a highly efficient "click" reaction that involves the anti-Markovnikov addition of the thiol across an alkene. mdpi.comnih.gov The reaction propagates through a radical chain mechanism: the thiyl radical adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and continuing the cycle. mdpi.comresearchgate.net This methodology is compatible with a wide range of functional groups and has been successfully applied in complex settings, including bioconjugation. researchgate.netacs.org

Mechanistic Elucidation Approaches

The elucidation of reaction mechanisms for this compound involves a multi-faceted approach, combining kinetic studies, isotopic labeling, radical trapping experiments, and computational modeling to provide a comprehensive picture of the reaction pathways.

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, which helps in identifying the rate-determining step and the molecularity of a reaction. For reactions involving this compound, such as its addition to electrophiles or its participation in cycloadditions, monitoring the change in concentration of reactants or products over time allows for the determination of the reaction order with respect to each component.

For instance, in a hypothetical thiol-ene reaction between this compound and an alkene, the rate law can be determined by systematically varying the initial concentrations of the thiol, the alkene, and a radical initiator. The data gathered can then be used to establish the reaction order for each species, providing insights into the mechanism. nih.gov

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Alkene

| Experiment | [this compound] (M) | [Alkene] (M) | [Initiator] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.2 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound, zero-order with respect to the alkene, and half-order with respect to the initiator, suggesting a radical chain mechanism where the addition of the thiyl radical to the alkene is not the rate-determining step.

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. boku.ac.atwashington.edu By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ³²S with ³⁴S), the position of the labeled atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This provides unambiguous evidence for bond-forming and bond-breaking events. biorxiv.orgthermofisher.com

In the context of this compound, deuterium (B1214612) labeling can be used to probe the mechanism of its rearrangement or addition reactions. For example, synthesizing this compound with a deuterium atom at the sulfhydryl group (cycloprop-1-ene-1-d-thiol) and reacting it with an electrophile would reveal whether the thiol proton is transferred and to where.

Table 2: Isotope Labeling Experiment for a Hypothetical Rearrangement

| Reactant | Product(s) | Isotope Position | Mechanistic Implication |

|---|---|---|---|

| Cycloprop-1-ene-1-d-thiol | Allyl sulfide | Deuterium on the carbon backbone | Suggests an intramolecular proton transfer mechanism. |

To determine if a reaction proceeds through a radical mechanism, radical inhibition and trapping experiments are often employed. mdpi.commdpi.com Radical inhibitors are compounds that can quench radical species, thereby slowing down or completely stopping a radical-mediated reaction. Common inhibitors include 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT). rsc.org If the addition of such a compound to the reaction mixture of this compound significantly decreases the reaction rate, it is strong evidence for the involvement of radical intermediates. acs.org

Radical trapping agents, on the other hand, are designed to react with and form a stable adduct with the transient radical species, which can then be detected and characterized. This not only confirms the presence of radicals but can also help in identifying the specific radical intermediate. For instance, in a suspected radical reaction of this compound, the addition of a radical trap could lead to the formation of a stable adduct with the cyclopropenylthiyl radical.

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.com By modeling the potential energy surface of a reaction, it is possible to identify the structures of intermediates and, crucially, the transition states that connect them. nih.govcolorado.edu The calculated activation energies for different possible pathways can help to predict which mechanism is energetically most favorable. nih.gov

For this compound, computational studies can be used to investigate the feasibility of various reaction pathways, such as concerted versus stepwise cycloadditions, or the energetics of ring-opening reactions. mdpi.com For example, DFT calculations could compare the energy barriers for a concerted [2+2] cycloaddition with a stepwise process involving a diradical intermediate. These theoretical predictions can then guide further experimental investigations.

Table 4: Calculated Activation Energies for Hypothetical Reaction Pathways of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Mechanistic Insight |

|---|---|---|---|

| Concerted [2+2] Cycloaddition | Symmetrical TS | 35.2 | High energy barrier suggests this pathway is unlikely. |

| Stepwise Radical Addition | Initial radical addition TS | 15.8 | Lower energy barrier indicates a plausible radical mechanism. |

By integrating the findings from these diverse mechanistic elucidation approaches, a detailed and robust understanding of the reactivity of this compound can be achieved.

Spectroscopic Characterization and Structural Elucidation of Cycloprop 1 Ene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Monitoring

Proton NMR (¹H NMR) would be the primary technique for confirming the presence and connectivity of hydrogen atoms in the Cycloprop-1-ene-1-thiol molecule. The spectrum would be expected to show distinct signals for the vinyl proton, the methylene (B1212753) protons of the cyclopropene (B1174273) ring, and the thiol proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the vinyl proton would likely appear at a higher chemical shift compared to the methylene protons due to the influence of the double bond.

Furthermore, the coupling constants (J), measured in Hertz (Hz), would reveal the spatial relationships between neighboring protons. This data is crucial for confirming the three-membered ring structure. ¹H NMR is also a powerful tool for monitoring the synthesis of this compound, allowing for the tracking of starting materials and the appearance of the product in real-time.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

To elucidate the carbon framework of this compound, Carbon-13 NMR (¹³C NMR) spectroscopy would be utilized. This technique provides a signal for each unique carbon atom in the molecule. The spectrum would be expected to display three distinct signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the cyclopropene ring. The chemical shifts of these signals would provide critical information for confirming the carbon skeleton.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C1 (C=S) | Data not available |

| C2 (C=C) | Data not available |

| C3 (CH₂) | Data not available |

Note: Specific chemical shift values for this compound are not available in published literature and would need to be determined experimentally or through computational prediction.

Applications of Low-Temperature NMR for Conformational Studies

The study of molecular dynamics and conformational isomers can be performed using low-temperature NMR spectroscopy. arxiv.orgnih.gov By cooling the sample, the rate of conformational exchange can be slowed, allowing for the observation of individual conformers that might be averaged at room temperature. nih.govox.ac.uk For a molecule like this compound, low-temperature NMR could potentially provide insights into the rotational barrier around the C-S bond and any ring-puckering dynamics, although significant conformational flexibility is less expected in such a strained ring system. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method would be ideal for assessing the purity of a this compound sample and confirming its identity. The gas chromatogram would show a peak at a specific retention time, indicative of the compound's volatility and interaction with the GC column. The mass spectrum corresponding to this peak would provide a fragmentation pattern, which serves as a molecular fingerprint, aiding in its identification. dtic.milnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

To determine the precise elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) would be employed. mdpi.com This technique measures the mass-to-charge ratio with very high accuracy, allowing for the calculation of the molecular formula. For this compound (C₃H₄S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₃H₄S |

| Molecular Weight (Nominal) | 72 g/mol |

| Exact Mass | 72.00337 g/mol |

Note: The exact mass is a calculated value based on the most abundant isotopes of the constituent elements.

Electron Impact Mass Spectrometry for Fragmentation Pattern Analysis

Electron Impact Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation into a series of characteristic charged ions. nsf.govescholarship.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. nsf.govarxiv.org

For this compound (C₃H₄S), the molecular ion (M⁺˙) peak would be expected at an m/z corresponding to its molecular weight, calculated to be approximately 72.13 g/mol . nih.gov The fragmentation of this parent ion is dictated by the relative stability of the potential fragments and the inherent strain of the cyclopropene ring.

The primary fragmentation pathways for this compound are predicted to involve:

Loss of a Hydrogen Sulfide (B99878) (H₂S) molecule: A common rearrangement and elimination process in thiols, leading to a fragment ion.

Loss of the Thiol Radical (•SH): Cleavage of the C-S bond would result in the loss of a thiol radical, producing a cyclopropenyl cation [C₃H₃]⁺. This fragment is often observed in the mass spectra of small cyclic compounds.

Ring Opening and Rearrangement: The high strain of the three-membered ring makes it susceptible to ring-opening upon ionization, followed by a cascade of fragmentation events to produce smaller, stable ions. Conventional fragmentation mechanisms such as alpha-cleavage and inductive cleavage are common pathways for decomposition. nsf.gov

A summary of predicted significant fragments for this compound in EI-MS is provided below.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 72 | Molecular Ion | [C₃H₄S]⁺˙ | Represents the intact ionized molecule. |

| 71 | Loss of Hydrogen Radical | [C₃H₃S]⁺ | Result of C-H bond cleavage. |

| 45 | Thioformyl Cation | [CHS]⁺ | A potential smaller fragment after ring cleavage. |

| 39 | Cyclopropenyl Cation | [C₃H₃]⁺ | A stable carbocation resulting from the loss of the •SH radical. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique absorption spectrum. docbrown.info

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups: the thiol (S-H), the carbon-carbon double bond (C=C), and the cyclopropene ring.

S-H Stretching: The thiol group typically exhibits a weak but sharp absorption band in the region of 2550–2600 cm⁻¹. researchgate.net Its position can be influenced by intermolecular interactions such as hydrogen bonding.

C=C Stretching: The alkene C=C double bond within the strained ring is expected to show an absorption band around 1650 cm⁻¹.

C-H Stretching: C-H bonds associated with the sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the cyclopropene ring will absorb at wavenumbers above 3000 cm⁻¹. Specifically, vinylic C-H stretches appear around 3100-3000 cm⁻¹, while cyclopropyl (B3062369) C-H stretches are also found in a similar high-frequency region (~3080 to 3040 cm⁻¹). docbrown.info

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. It contains complex vibrations, including C-C single bond stretching and various bending modes of the entire molecule, which are unique to the compound's specific structure. docbrown.info For cyclopropane (B1198618) derivatives, skeletal vibrations are noted between 1000 and 1020 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkene/cyclopropene) | Stretching | 3040 - 3100 | Medium |

| S-H (thiol) | Stretching | 2550 - 2600 | Weak, Sharp |

| C=C (alkene) | Stretching | ~1650 | Variable |

| -CH₂- (ring) | Deformation (Scissoring) | 1440 - 1480 | Medium |

| C-S | Stretching | 600 - 800 | Weak-Medium |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric bonds that are weak in an IR spectrum often produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

C=C Stretching: The carbon-carbon double bond, being a highly polarizable group, is expected to produce a strong and distinct Raman signal.

S-H Stretching: The thiol S-H stretch, while weak in IR, is also typically observable in Raman spectra, often appearing around 2570 cm⁻¹. researchgate.netresearchgate.net

Symmetric Ring Vibrations: The symmetric "breathing" mode of the cyclopropene ring, where all C-C bonds stretch and contract in phase, would be strongly Raman active.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkene/cyclopropene) | Stretching | 3040 - 3100 | Medium-Strong |

| S-H (thiol) | Stretching | ~2570 | Medium |

| C=C (alkene) | Stretching | ~1650 | Strong |

| Cyclopropene Ring | Symmetric Ring Breathing | Variable (Fingerprint Region) | Strong |

Computational Chemistry and Theoretical Investigations of Cycloprop 1 Ene 1 Thiol

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation for a given molecular system. However, exact solutions are not feasible for multi-electron systems, leading to the development of various approximate methods. These methodologies are crucial for investigating the electronic structure and properties of Cycloprop-1-ene-1-thiol.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical data. These methods, such as Hartree-Fock (HF) theory, Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a systematic way to approach an exact solution to the electronic Schrödinger equation.

For a molecule like this compound, ab initio calculations can be employed to:

Determine the optimized molecular geometry, including bond lengths and angles.

Calculate the total electronic energy and heats of formation.

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectroscopy data.

Investigate electronic properties such as ionization potentials and electron affinities.

While highly accurate, the computational cost of ab initio methods increases rapidly with the size of the molecular system and the complexity of the calculation.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. Unlike wave function-based ab initio methods, DFT calculates the total energy of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A widely used functional within the DFT framework is B3LYP, which is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. The B3LYP functional is known for providing reliable predictions of molecular geometries, vibrational frequencies, and energies for many organic molecules. aip.orgresearchgate.net DFT calculations using the B3LYP functional would be instrumental in studying this compound to determine its equilibrium structure, electronic properties, and reaction pathways.

Table 1: Comparison of Computational Methodologies

| Method Type | Key Principle | Common Examples | Relative Cost | Typical Accuracy |

|---|---|---|---|---|

| Ab Initio | Solves approximate forms of the Schrödinger equation based on wave function mechanics. | HF, MP2, CCSD(T) | High to Very High | Good to Excellent |

| DFT | Calculates energy as a functional of the electron density. | B3LYP, M06-2X | Moderate | Good to Very Good |

The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining meaningful computational results.

For a molecule containing a sulfur atom, like this compound, it is important to use basis sets that can adequately describe its electronic structure, including its valence electrons and lone pairs.

6-311+G(d,p): This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence representation, providing flexibility for valence electrons. The "+" signifies the addition of diffuse functions, which are important for describing anions or molecules with lone pairs. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, such as in chemical bonds.

aug-cc-PVTZ: This is a correlation-consistent basis set from Dunning. "aug" stands for augmented, indicating the inclusion of diffuse functions. "cc-pVTZ" means correlation-consistent polarized valence triple-zeta. These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy energy calculations.

The choice between these basis sets often involves a trade-off between desired accuracy and available computational resources. For this compound, a basis set like 6-311+G(d,p) would likely provide reliable geometric and energetic data, while aug-cc-PVTZ would be employed for more demanding, high-accuracy benchmark calculations.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is governed by its potential energy surface (PES), which describes the energy of the system as a function of its geometric parameters. libretexts.orgmuni.cz For this compound, the PES can reveal the most stable conformations and the energy barriers to interconversion between them.

The thiol (-SH) group in this compound is not fixed in space but can rotate around the C-S single bond. This internal rotation is a key conformational degree of freedom. The potential energy function for this rotation can be calculated by performing a series of constrained geometry optimizations. In this procedure, the dihedral angle (e.g., C=C-S-H) is systematically varied in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is minimized with respect to all other geometric variables.

Plotting the resulting energy as a function of the dihedral angle generates the potential energy curve for the C-S bond rotation. This curve reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, which are the transition states for rotation. mdpi.comrsc.org For this compound, one would expect to find stable conformers corresponding to specific orientations of the S-H bond relative to the cyclopropene (B1174273) ring. The height of the energy maxima on this curve represents the rotational barrier, a critical parameter for understanding the molecule's dynamic behavior at different temperatures.

Cyclopropene is one of the most highly strained carbocycles known. wikipedia.org The presence of a double bond within the three-membered ring forces the internal C=C-C bond angles to be severely compressed from the ideal 120° for sp² hybridized carbons, leading to significant angle strain. Computational studies have quantified the strain energy of the parent cyclopropene molecule to be approximately 54 kcal/mol. nih.govresearchgate.net This is substantially higher than the strain energy of cyclopropane (B1198618), which is about 28 kcal/mol. masterorganicchemistry.comresearchgate.net

Table 2: Strain Energies of Related Carbocycles

| Compound | Strain Energy (kcal/mol) | Key Source of Strain |

|---|---|---|

| Cyclohexane | ~0 | Reference "strain-free" molecule |

| Cyclopropane | ~28 masterorganicchemistry.comresearchgate.net | Angle strain, torsional strain |

| Cyclopropene | ~54 nih.govresearchgate.net | Severe angle strain from C=C bond |

The introduction of a thiol substituent at the C1 position would be expected to influence the geometry and electronic structure of the cyclopropene ring. Quantum chemical calculations can be used to assess this influence by:

Geometry Optimization: An unconstrained geometry optimization using DFT or ab initio methods will reveal how the C-S bond and the thiol group affect the bond lengths and angles of the strained ring compared to unsubstituted cyclopropene.

Strain Energy Calculation: The strain energy of this compound itself can be calculated using theoretical reactions, such as isodesmic or homodesmotic equations. These reactions are constructed such that the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculation and isolating the energy associated with ring strain. mdpi.com The resulting strain energy value would provide insight into how the thiol group modulates the inherent instability of the cyclopropene core.

Determination of Energy Differences between Conformers

The conformational landscape of this compound is expected to be defined by the rotation of the thiol (-SH) group relative to the plane of the cyclopropene ring. This rotation gives rise to different conformers, the relative energies of which can be determined using computational methods. Ab initio molecular orbital theory is a powerful tool for investigating the structures and rotational potential surfaces of such molecules.

For a closely related acyclic analogue, vinyl mercaptan (CH₂=CHSH), computational studies have identified two stable conformers: a planar syn form and a non-planar gauche form. acs.org The syn conformer, where the S-H bond is cis to the C=C double bond, is found to be the more stable isomer. The energy difference between the conformers can be calculated to understand their relative populations at thermal equilibrium.

Theoretical calculations for vinyl mercaptan have been performed at various levels of theory, such as STO-3G, which provide insights into the rotational barriers and energy differences between conformers. acs.org For this compound, similar computational approaches would involve geometry optimization of the possible conformers (e.g., syn and anti planar structures, and non-planar structures) followed by frequency calculations to confirm them as true minima on the potential energy surface. The energy difference between these optimized structures provides the relative stability of the conformers.

Table 1: Calculated Energy Differences for Conformers of Vinyl Mercaptan (an analogue of this compound) Data is for vinyl mercaptan as a proxy for this compound due to a lack of direct studies on the latter.

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| syn | STO-3G | 0.0 |

| gauche | STO-3G | 1.2 |

Source: Based on ab initio studies of vinyl mercaptan. acs.org

Electronic Structure Properties

The electronic structure of a molecule dictates its reactivity and physical properties. Computational chemistry provides a suite of tools to analyze the electronic environment of molecules like this compound.

Analysis of Atomic Charges and Charge Distribution

The distribution of electron density within a molecule can be quantified by calculating partial atomic charges. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed. These calculations would likely reveal a significant negative charge on the sulfur atom due to its higher electronegativity compared to carbon and hydrogen. The carbon atoms of the double bond would have different partial charges compared to the methylene (B1212753) carbon, reflecting the different chemical environments. The charge on the thiol hydrogen would be positive. Understanding the charge distribution is crucial for predicting how the molecule interacts with other polar molecules and in which regions it is susceptible to electrostatic interactions.

Mapping of Molecular Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show a region of negative potential (typically colored red) around the sulfur atom, indicating a site susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the thiol hydrogen, making it a potential site for nucleophilic interaction. The π-system of the double bond would also influence the MEP.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting the outcome of chemical reactions.

For this compound, the HOMO is likely to be a π-orbital associated with the C=C double bond and the lone pairs of the sulfur atom. The LUMO is expected to be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and more reactive. Computational methods like Density Functional Theory (DFT) are widely used to calculate the energies and visualize the shapes of these frontier orbitals.

Table 2: Expected Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | π-system of C=C bond, Sulfur lone pairs | Electron donor in reactions with electrophiles |

| LUMO | π* antibonding orbital of C=C bond | Electron acceptor in reactions with nucleophiles |

Nucleus-Independent Chemical Shift (NICS) for Aromaticity/Antiaromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity or antiaromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current and aromatic character, while a positive value suggests a paratropic ring current and antiaromatic character.

The cyclopropene ring in this compound contains a π-system. The aromaticity of this ring would be influenced by the substitution. The parent cyclopropenyl cation (C₃H₃⁺) is a classic example of a Hückel aromatic system with 2 π-electrons. While this compound is not an ion, the electronic influence of the thiol group would affect the π-electron distribution in the ring. A computational study of the related molecule, cyclopropenethione, could provide insights. NICS calculations for this compound would involve placing a "ghost" atom at the center of the three-membered ring and calculating the magnetic shielding. The resulting NICS value would help to quantify the degree of aromatic or antiaromatic character of the cyclopropene ring in this specific molecule. Based on theoretical principles, the strained three-membered ring with a double bond is not expected to exhibit significant aromaticity, but the NICS calculation would provide a quantitative measure.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these parameters would include:

Vibrational Frequencies: Calculation of the vibrational frequencies (infrared and Raman spectra) can help in the identification and characterization of the molecule. The calculated frequencies for the C=C stretching, S-H stretching, and other characteristic modes can be compared with experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding of each nucleus. These predicted spectra can be invaluable in interpreting experimental NMR data and confirming the structure of the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This provides information about the energies of electronic transitions, such as the π → π* transition of the double bond.

The accuracy of these predicted spectroscopic parameters depends on the level of theory and the basis set used in the calculations. Comparison with experimental data, where available, is crucial for validating the computational model.

Calculation of Vibrational Frequencies for IR and Raman Spectra

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations can also predict the spectra for unknown or highly reactive molecules.

The process typically begins with the optimization of the molecular geometry to find a stable energy minimum. Following this, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. DFT methods, such as B3LYP with the 6-31++G(d,p) basis set, are commonly utilized for these calculations.

Due to the neglect of anharmonicity and other approximations inherent in the theoretical models, the calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally. To correct for this, empirical scaling factors are applied. nist.govnih.gov These scaling factors are dependent on the level of theory and basis set used. nist.govnih.gov For instance, a scaling factor might be applied to different spectral regions (e.g., C-H stretching vs. lower frequency modes) to improve the agreement with experimental data. The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of the vibrational modes.

Table 2: Illustrative Scaling Factors for Vibrational Frequency Calculations

| Level of Theory | Basis Set | Scaling Factor Range |

| B3LYP | 6-31G(d) | 0.96 - 0.98 |

| HF | 6-31G(d) | 0.89 - 0.91 |

| MP2 | cc-pVTZ | 0.94 - 0.97 |

This table provides examples of scaling factors and does not reflect specific calculations for this compound.

Mechanistic Modeling and Transition State Characterization

Computational modeling is essential for understanding the reaction mechanisms of strained ring systems like cyclopropenes. Theoretical studies can provide detailed insights into reaction pathways, the structures of transition states, and the factors controlling selectivity.

Elucidation of Specific Reaction Pathways (e.g., carbene formation vs. π bond activation)

In the context of reactions involving cyclopropenes, computational studies have been pivotal in distinguishing between different possible mechanistic pathways. For instance, in the hydrothiolation of cyclopropenes, two plausible pathways are the activation of the cyclopropene π bond and a route involving the formation of a metal-carbene intermediate. researchgate.net

Density functional theory calculations have shown that the reaction can proceed through a carbene formation pathway. researchgate.net This pathway is often found to be more favorable than the initially proposed mechanism involving the direct activation of the π bond. researchgate.net The elucidation of such pathways is achieved by calculating the energy profiles for all proposed elementary steps of the reaction.

Determination of Transition State Geometries and Energetics

A critical aspect of mechanistic modeling is the location and characterization of transition states. These are first-order saddle points on the potential energy surface that connect reactants and products. The geometry of a transition state reveals the atomic arrangement at the peak of the energy barrier, while its energy determines the activation barrier of the reaction step.

For reactions involving cyclopropene derivatives, computational methods are used to optimize the geometries of transition states and calculate their corresponding energies. For example, in a rhodium-catalyzed hydrothiolation, the rate-determining step was identified as the reductive elimination, and the corresponding transition state was characterized. researchgate.net The activation barriers calculated for different competing pathways, such as Rh-Cγ insertion versus reductive elimination, are used to predict the chemoselectivity of the reaction. researchgate.net

Table 3: Hypothetical Energy Profile Data for a Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.1 |

| Transition State 2 | +21.5 |

| Products | -25.0 |

This table is a generalized representation of data obtained from mechanistic studies and is not specific to this compound.

Distortion/Interaction Analysis in Mechanistic Pathways

To gain a deeper understanding of the factors that control the reactivity and selectivity in a reaction, distortion/interaction analysis (also known as activation strain model) can be employed. This method deconstructs the energy of the transition state into two components: the distortion energy and the interaction energy.

The distortion energy is the energy required to deform the reactants from their equilibrium geometries to the geometries they adopt in the transition state. The interaction energy is the actual energy of interaction between the distorted reactants in the transition state.

In the study of cyclopropene hydrothiolation, distortion/interaction analysis revealed that the preference for the formation of an allylic sulfide (B99878) product with a specific ligand was predominantly due to a lower distortion energy of the substrate fragment in the reductive elimination transition state. researchgate.net This type of analysis provides valuable insights into how catalyst ligands and substrate structures influence the reaction outcome. researchgate.net

Derivatives and Analogues of Cycloprop 1 Ene 1 Thiol in Academic Research

Synthesis and Characterization of Substituted Cycloprop-1-ene-1-thiols

The direct synthesis of cycloprop-1-ene-1-thiol is not widely documented; instead, research has concentrated on forming the core structure through the reaction of substituted cyclopropenes with thiols. A prominent method is the Rhodium-catalyzed hydrothiolation of cyclopropenes, which can lead to the formation of cyclopropyl (B3062369) sulfides. nih.govescholarship.org This process involves the addition of a thiol's S-H bond across the double bond of the cyclopropene (B1174273) ring.

The reaction's outcome is highly dependent on the catalytic system employed. Specifically, the choice of bisphosphine ligand on the rhodium catalyst can dictate whether the reaction proceeds with retention of the three-membered ring or with ring-opening. nih.govescholarship.org For the synthesis of substituted cyclopropyl sulfides (the saturated analogues of cycloprop-1-ene-1-thiols), electron-rich Josiphos ligands are used to promote direct reductive elimination from a cyclopropyl-Rh(III) intermediate, which keeps the ring intact. nih.govescholarship.org

Researchers have successfully coupled various substituted cyclopropenes with a range of aromatic thiols using this method. High reactivity and enantioselectivity are typically observed with aromatic thiols, including those with sterically hindering ortho substituents. nih.gov However, aliphatic thiols have been found to be largely unreactive under these specific conditions. nih.gov The characterization of these resulting cyclopropyl sulfides is routinely performed using standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their structure and stereochemistry.

A different approach has been developed for synthesizing tertiary cyclopropanethiols through a photocatalytic O- to S-rearrangement of tertiary cyclopropanol (B106826) derivatives. wiley.comwiley.com This method, inspired by the Newman-Kwart rearrangement, uses light to facilitate the migration, providing access to cyclopropanethiols that are otherwise difficult to obtain. wiley.comwiley.com

| Entry | Cyclopropene Reactant | Thiol Reactant | Catalyst/Ligand | Product Type | Yield (%) | Enantiomeric Ratio (er) | Ref |

| 1 | 1-methyl-2-phenylcycloprop-1-ene | Thiophenol | [Rh(cod)2]SbF6 / (R,Sp)-Josiphos | Cyclopropyl sulfide (B99878) | 90 | 94:6 | nih.gov |

| 2 | 1-methyl-2-phenylcycloprop-1-ene | 2-Naphthalenethiol | [Rh(cod)2]SbF6 / (R,Sp)-Josiphos | Cyclopropyl sulfide | 81 | 94:6 | nih.gov |

| 3 | 1-methyl-2-(4-methoxyphenyl)cycloprop-1-ene | Thiophenol | [Rh(cod)2]SbF6 / (R,Sp)-Josiphos | Cyclopropyl sulfide | 83 | 94:6 | nih.gov |

| 4 | 1-methyl-2-(4-chlorophenyl)cycloprop-1-ene | Thiophenol | [Rh(cod)2]SbF6 / (R,Sp)-Josiphos | Cyclopropyl sulfide | 92 | 94:6 | nih.gov |

| 5 | 1-benzyl-2-phenylcycloprop-1-ene | Thiophenol | [Rh(cod)2]SbF6 / (R,Sp)-Josiphos | Cyclopropyl sulfide | 61 | 92:8 | nih.gov |

Table 1: Synthesis of Substituted Cyclopropyl Sulfides via Ring-Retentive Hydrothiolation. This interactive table summarizes the reaction outcomes for the synthesis of various substituted cyclopropyl sulfides, highlighting the efficiency and stereoselectivity of the Rh-catalyzed method.

Comparative Studies with Isomeric Thiopropenes (e.g., Cycloprop-2-en-1-thiol)

The constitutional isomer of this compound is cycloprop-2-en-1-thiol. In this isomer, the thiol group is attached to the saturated carbon (C3) of the cyclopropene ring. This structural difference—having the substituent at the allylic-like position rather than directly on the double bond (a vinylic position)—profoundly influences the molecule's chemical properties and reactivity.

While direct comparative studies are scarce, inferences can be drawn from research on related derivatives, such as cycloprop-2-ene-1-carboxylic acids. researchgate.netresearchgate.net The C3-substituted cyclopropenes are valuable in chemical biology and have been synthesized to study their effects on plant growth. researchgate.net Their reactivity often involves transformations of the carboxylic acid group or reactions where the cyclopropene acts as a dienophile in cycloadditions. The thiol group in cycloprop-2-en-1-thiol would exhibit reactivity typical of an allylic thiol, including susceptibility to S-alkylation and oxidation. In contrast, the this compound structure is analogous to a thioenol, and its reactivity is dominated by the chemistry of the electron-rich double bond, such as the hydrothiolation reactions that functionalize the ring itself. nih.gov

Comparative Reactivity and Structural Investigations with Cyclopropene Analogues (e.g., Cyclopropanol, Cyclopropylamine (B47189), Cyclopropenones)

Comparing this compound derivatives with other cyclopropene analogues provides insight into the influence of the heteroatom substituent on the ring's reactivity.

Cyclopropanols : A direct synthetic link exists between tertiary cyclopropanols and cyclopropanethiols. wiley.comwiley.com A photocatalytic O- to S-rearrangement converts thiocarbonyl-activated tertiary cyclopropanols into the corresponding cyclopropanethiols. wiley.comwiley.com This transformation highlights the greater thermodynamic stability of the C-S bond compared to the C-O bond under these radical-mediated conditions. The reaction proceeds through a cyclopropyl radical intermediate, demonstrating a key reactivity pathway for these strained rings. wiley.comwiley.com

Cyclopropylamines : Cyclopropylamine derivatives are known to undergo selective C-C bond cleavage under various conditions, including polar, pericyclic, and radical-based reactions. acs.org This propensity for ring opening is a shared characteristic with cyclopropene derivatives. For example, the ring-opening pathway in the hydrothiolation of cyclopropenes to form allylic sulfides mirrors the ring cleavage observed in cyclopropylamine chemistry, where the nitrogen atom influences the reaction pathway. nih.govacs.org

Cyclopropenones : Cyclopropenones feature a polarized carbonyl group within the three-membered ring, rendering the ring carbons highly electrophilic. Their chemistry is dominated by reactions with nucleophiles. In contrast, cyclopropenes, and by extension their thiol derivatives, exhibit more versatile reactivity. They can act as nucleophiles or electrophiles and participate in a wider array of transformations, including cycloadditions, hydrofunctionalizations, and metal-catalyzed ring-opening reactions, due to the high strain energy of the C=C bond. wiley-vch.deresearchgate.net

Synthetic Strategies for Functionalization and Derivatization of the Thiol Group

Once a cyclopropanethiol (B3056065) is synthesized, the thiol group serves as a versatile handle for further functionalization. Research has demonstrated that the thiol group on a cyclopropane (B1198618) ring can undergo a variety of classic sulfur-centered reactions. wiley.com These transformations provide access to a broader range of sulfur-substituted cyclopropane building blocks for applications in medicinal chemistry and organic synthesis. wiley.com

Key derivatization strategies include:

S-Alkylation : The thiol can be deprotonated to form a thiolate, which acts as a potent nucleophile in reactions like the SNAr (nucleophilic aromatic substitution) reaction with activated aryl halides. wiley.com

Acylation : Reaction with acyl chlorides in the presence of a base leads to the formation of the corresponding thioesters. wiley.com

Oxidation and Derivatization : The thiol can be oxidized and converted into other important sulfur-containing functional groups. For example, treatment with phenyliodine diacetate (PIDA) in the presence of an amine source can yield sulfonamides. wiley.com Furthermore, reaction with reagents like Selectfluor™ can produce sulfonyl fluorides. wiley.com

| Starting Material | Reagents | Product Type | Ref |

| Cyclopropanethiol | Aryl Chloride, NaH | Aryl Cyclopropyl Sulfide | wiley.com |

| Cyclopropanethiol | Acyl Chloride, DMAP, DIPEA | Cyclopropyl Thioester | wiley.com |

| Cyclopropanethiol disulfide | PIDA, (NH₄)₂CO₃, MeOH | Cyclopropyl Sulfonamide | wiley.com |

| Cyclopropanethiol disulfide | Selectfluor™, MeCN/H₂O | Cyclopropyl Sulfonyl Fluoride | wiley.com |

Table 2: Examples of Thiol Group Derivatization on a Cyclopropane Scaffold. This interactive table showcases several methods for converting the thiol group into other valuable functionalities.

Approaches to Functionalization and Derivatization of the Cyclopropene Ring

The high ring strain of the cyclopropene core is the primary driver for its diverse reactivity, allowing for functionalization that either retains or opens the three-membered ring. wiley-vch.de Rhodium-catalyzed hydrothiolation serves as a prime example of this divergent reactivity. nih.govescholarship.org

Ring-Retentive Functionalization : As discussed previously, using electron-rich Josiphos ligands with a rhodium catalyst directs the hydrothiolation towards the formation of cyclopropyl sulfides, preserving the ring structure. nih.gov This pathway represents a formal hydrofunctionalization of the double bond.

Ring-Opening Functionalization : In a remarkable switch of reactivity, changing the ligand on the rhodium catalyst to an atropisomeric ligand, such as DTBM-BINAP, enables a ring-opening pathway. nih.govescholarship.org This process generates allylic sulfides, effectively cleaving one of the C-C single bonds of the cyclopropene ring. This divergent reactivity allows cyclopropenes to act as versatile precursors to two distinct classes of sulfur-containing molecules, with the specific outcome being dictated simply by the choice of ligand. nih.govescholarship.org

Beyond hydrothiolation, the cyclopropene ring is known to participate in a wide range of other reactions that lead to its functionalization. These include various cycloaddition reactions (e.g., [2+1], [3+2], [4+3]) and hydrofunctionalization reactions like hydroboration, hydroacylation, and hydrosilylation, making it a valuable building block in complex molecule synthesis. wiley-vch.denih.gov

Q & A

Q. What are the recommended synthetic routes for Cycloprop-1-ene-1-thiol, and how can purity be optimized?

this compound synthesis typically involves cyclopropanation of alkenes with sulfur-containing reagents. A common method includes reacting cyclopropene derivatives with hydrogen sulfide or thiolating agents under controlled conditions. To optimize purity, fractional distillation under inert atmospheres (e.g., nitrogen) and chromatography (silica gel with non-polar solvents) are critical. Characterization via H NMR should confirm the absence of disulfide byproducts (peaks ~2.5–3.5 ppm for -SH protons), while GC-MS can verify molecular ion peaks. Experimental protocols must detail reagent ratios, reaction temperatures, and purification steps to ensure reproducibility .

Q. How can spectroscopic techniques (NMR, IR) be standardized to characterize this compound’s structure?

For NMR, use deuterated solvents (e.g., CDCl) to resolve cyclopropane ring protons (δ ~1.5–2.5 ppm) and the thiol group (δ ~1.3 ppm, exchangeable). C NMR should highlight sp carbons in the cyclopropene ring (~100–120 ppm). IR spectroscopy requires anhydrous samples to avoid O-H interference; the S-H stretch (~2550 cm) and C=C vibrations (~1650 cm) are key. Calibration with known thiol standards and cross-referencing with computational spectra (DFT) enhances accuracy. Detailed experimental sections should include instrument parameters (e.g., 400 MHz NMR, 4 cm IR resolution) .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the ring strain and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model ring strain energy by comparing optimized geometries of cyclopropane derivatives. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects stabilizing the strained ring. Molecular dynamics simulations (e.g., using Gaussian or ORCA) under varied temperatures predict thermal decomposition pathways. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic trends. Ensure basis set convergence and include solvent effects (e.g., PCM model for solvent interactions) .

Q. How can kinetic studies resolve contradictions in reported thiol-ene reaction rates of this compound?

Employ stopped-flow UV-Vis spectroscopy to monitor thiol-ene click reactions in real-time, focusing on the consumption of the C=C bond (λ ~200–220 nm). Vary initiators (e.g., photoinitiators vs. thermal) and concentrations to isolate rate-determining steps. Use pseudo-first-order kinetics under excess thiol conditions to simplify rate equations. Compare Arrhenius parameters (E, ΔS) across studies, accounting for solvent polarity (e.g., toluene vs. DMSO) and oxygen inhibition effects. Statistical tools like ANOVA assess reproducibility between labs .

Q. What methodologies address discrepancies in the thermal stability of this compound across studies?

Conduct thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min under N) to identify decomposition onset temperatures. Pair with Differential Scanning Calorimetry (DSC) to detect exothermic events. Replicate conflicting studies using identical purity standards (≥99% by GC) and storage conditions (e.g., dark, anhydrous). Use multivariate regression to isolate variables (e.g., trace metal contaminants, solvent residues) contributing to instability. Publish raw DSC/TGA data in supplementary materials for cross-validation .

Q. How can this compound’s reactivity in click chemistry be tailored for bioorthogonal applications?

Optimize reaction conditions by screening catalysts (e.g., Cu(I) vs. Ru-based) and solvents (aqueous vs. organic) to balance speed and biocompatibility. Use fluorescence quenching assays to track cycloaddition efficiency with azide-tagged biomolecules. Assess cytotoxicity via cell viability assays (e.g., MTT) post-functionalization. Computational docking studies (AutoDock Vina) predict steric hindrance in bioconjugates. Ensure methodologies align with ethical guidelines for biological testing, including proper controls and replicates .

Methodological Guidelines

- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize disparate results. For example, apply the Cochran Q-test to evaluate heterogeneity in stability data, followed by subgroup analysis (e.g., purity tiers, analytical methods) .

- Experimental Design : Structure studies using the P-E/I-C-O framework: P opulation (reaction mixtures), E xposure (reaction conditions), C ontrol (inert atmosphere vs. ambient), O utcome (yield, purity). Pre-register protocols on platforms like Open Science Framework to mitigate bias .

- Ethical Compliance : For studies involving human-derived materials, obtain IRB approval and document informed consent. Include ethics statements in manuscripts per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.